molecular formula C12H10N6 B565115 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 CAS No. 1215499-36-7

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3

Cat. No.: B565115
CAS No.: 1215499-36-7
M. Wt: 241.272
InChI Key: GUYGDZSFLARRCN-BMSJAHLVSA-N
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Description

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a deuterated derivative of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline. This compound is primarily used in proteomics research due to its unique chemical properties .

Scientific Research Applications

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in labeling studies due to its azido group, which can be tagged with fluorescent markers.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheets for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline indicate that it should be handled with care to avoid dust formation and inhalation, skin contact, and eye contact . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Preparation Methods

The synthesis of 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 involves multiple steps. The starting material is typically a substituted quinoline, which undergoes a series of reactions including azidation and deuteration. The reaction conditions often involve the use of azide sources such as sodium azide and deuterium sources for the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 undergoes various types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.

Properties

IUPAC Name

2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGDZSFLARRCN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215499-36-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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